

# 5-Chloro-1H-indole-3-carboxylic acid molecular weight

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## Compound of Interest

Compound Name: 5-Chloro-1H-indole-3-carboxylic acid

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An In-Depth Technical Guide to **5-Chloro-1H-indole-3-carboxylic Acid**: Properties, Synthesis, and Applications in Drug Discovery

## Abstract

**5-Chloro-1H-indole-3-carboxylic acid** is a halogenated derivative of the indole scaffold, a core structure of immense importance in medicinal chemistry and biology. Its unique electronic properties and functional group handles make it a highly valuable building block for the synthesis of complex molecular architectures targeting a range of therapeutic areas. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a validated synthesis strategy, analytical characterization methods, and its strategic applications in modern drug discovery. As a Senior Application Scientist, this document is designed to bridge theoretical knowledge with practical, field-proven insights for researchers, chemists, and drug development professionals.

## Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section details the identity and key physicochemical characteristics of **5-Chloro-1H-indole-3-carboxylic acid**.

## Structure and Nomenclature

The molecule consists of an indole ring system substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position. The IUPAC name is **5-chloro-1H-indole-3-carboxylic acid**[\[1\]](#). The presence of the electron-withdrawing chlorine atom and the carboxylic acid group significantly influences the reactivity and biological activity of the indole core.

Caption: Chemical structure of **5-Chloro-1H-indole-3-carboxylic acid**.

## Key Physicochemical Data

Quantitative data provides a critical reference for experimental design, from selecting appropriate solvents to predicting behavior in analytical systems. The properties of this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	195.60 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	10406-05-0	
Appearance	Off-white to pinkish solid	<a href="#">[3]</a>
Melting Point	209 °C	
Boiling Point	449.7 °C (Predicted)	
SMILES	<chem>C1=CC2=C(C(=C1Cl)C(=CN2)C(=O)O</chem>	<a href="#">[1]</a>
InChIKey	XUDITEOFEQOSAK-UHFFFAOYSA-N	<a href="#">[1]</a>

## Structural Insights from Crystallography

X-ray crystallography data reveals that in its solid state, the molecule exhibits a nearly planar indole ring system.[\[2\]](#)[\[4\]](#) However, the carboxylic acid group is slightly twisted from this plane by approximately 9 degrees[\[2\]](#)[\[4\]](#). This deviation is significant as it can influence molecular recognition and binding affinity in biological systems. In the crystal lattice, molecules form

inversion dimers through strong O—H $\cdots$ O hydrogen bonds between their carboxylic acid groups. These dimers are further linked by N—H $\cdots$ O hydrogen bonds, creating sheets within the crystal structure.[2] Aromatic  $\pi$ – $\pi$  stacking interactions are also observed, contributing to the overall stability of the crystal packing[2][4].

## Synthesis and Purification

The reliable synthesis of high-purity starting materials is a non-negotiable prerequisite for successful drug discovery campaigns. This section outlines a robust and rational approach to the synthesis of **5-Chloro-1H-indole-3-carboxylic acid**.

## Rationale for Synthetic Strategy

While various methods exist for indole synthesis, the Fischer Indole Synthesis remains one of the most versatile and widely adopted strategies, particularly for producing 3-substituted indoles. The choice of this pathway is underpinned by several factors:

- **Expertise & Experience:** It is a well-documented and high-yielding reaction class.
- **Convergent Approach:** It efficiently combines a readily available phenylhydrazine derivative with a keto-acid or its equivalent.
- **Predictable Regiochemistry:** The substitution pattern on the final indole product is directly controlled by the choice of the starting phenylhydrazine.

For this specific target, the logical precursors are (4-chlorophenyl)hydrazine and pyruvic acid. The acidic conditions of the reaction catalyze the condensation, rearrangement, and cyclization to form the desired indole ring.

## Exemplary Synthesis Protocol: Fischer Indolization

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reaction completion and guide purification.

### Step 1: Reaction Setup

- To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq).

- Add a 10:1 mixture of ethanol and concentrated sulfuric acid (v/v) to serve as both the solvent and catalyst.
- Begin stirring under a gentle stream of nitrogen.

#### Step 2: Reagent Addition and Reflux

- Slowly add pyruvic acid (1.1 eq) to the stirring suspension at room temperature. The addition should be done dropwise to control any initial exotherm.
- Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
- In-Process Control (Trustworthiness): Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the hydrazine spot and the appearance of a new, UV-active product spot indicates progress. The reaction is typically complete within 6-8 hours.

#### Step 3: Work-up and Isolation

- Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
- Slowly pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. A precipitate of the crude product will form.
- Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation.
- Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
- Dry the crude product under vacuum at 50 °C overnight.

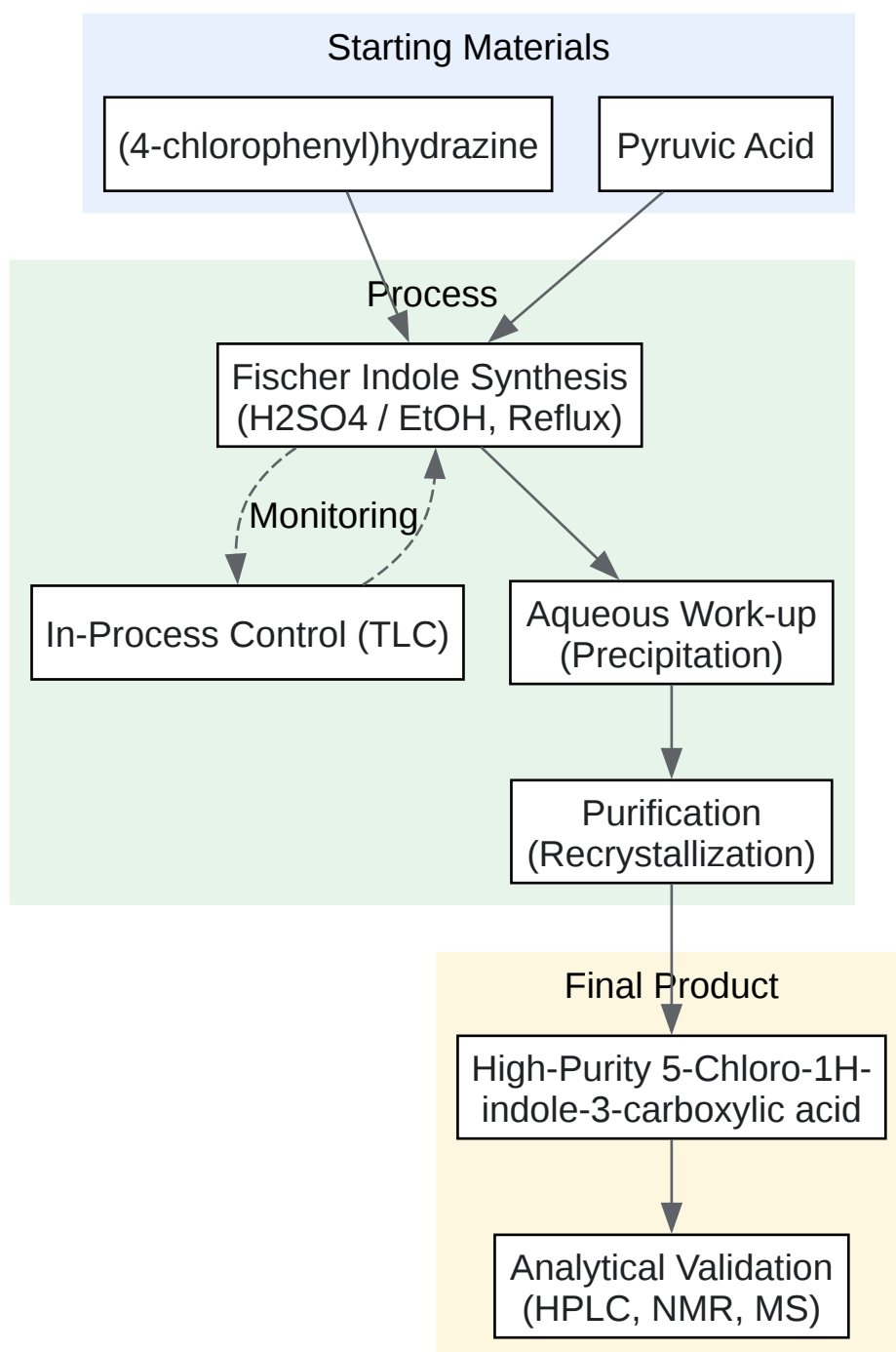
## Purification and Validation

Recrystallization is the chosen method for purification. This choice is based on the crystalline nature of the product and its expected differential solubility in a hot versus cold solvent system.

- Dissolve the crude solid in a minimal amount of boiling ethanol.

- Slowly add hot water dropwise until the solution becomes faintly turbid.
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to induce crystallization.
- Collect the purified crystals by vacuum filtration and dry under vacuum. The final purity should be assessed by HPLC and spectroscopic methods (see Section 3.0).

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and validation of the target compound.

## Analytical Characterization

Unequivocal structural confirmation and purity assessment are critical for ensuring the reliability of experimental data derived from using this compound. An orthogonal analytical approach, using multiple techniques, provides the highest level of confidence.

## Spectroscopic Identification

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with splitting patterns influenced by the chloro-substituent. A distinct singlet for the proton at the 2-position and a broad singlet for the N-H proton are key identifiers. The carboxylic acid proton will appear as a very broad singlet far downfield.
- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent ion for [M-H]<sup>-</sup> at m/z 194.0. The characteristic isotopic pattern for a single chlorine atom (<sup>35</sup>Cl/<sup>37</sup>Cl ratio of ~3:1) would provide definitive confirmation of its presence.
- Infrared (IR) Spectroscopy: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm<sup>-1</sup>), a sharp N-H stretch (~3400 cm<sup>-1</sup>), and a strong C=O stretch (~1680 cm<sup>-1</sup>).

## Chromatographic Purity Assessment: A Validated HPLC-UV Method

This protocol describes a standard reversed-phase HPLC method for determining the purity of the final compound.

Objective: To achieve >98% purity with a validated, reproducible method.

Methodology:

- Instrumentation: HPLC system with a UV/Vis detector, autosampler, and column oven.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 275 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water.

System Suitability (Trustworthiness): Before running samples, perform five replicate injections of the standard. The relative standard deviation (RSD) for the peak area and retention time must be less than 2.0%. This confirms that the analytical system is performing correctly and generating reliable data.

## Applications in Medicinal Chemistry and Drug Development

The value of **5-Chloro-1H-indole-3-carboxylic acid** extends far beyond its basic properties; it is a strategic tool for the modern medicinal chemist.

### The Indole Scaffold as a Privileged Structure

The indole ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, distinct biological targets. This versatility is why indole derivatives are found in numerous natural products and FDA-approved drugs. This compound provides researchers with a functionalized version of this powerful core.

### Role as a Versatile Synthetic Intermediate

The true utility of this molecule lies in its functional groups, which act as synthetic "handles":

- Carboxylic Acid: This group can be readily converted into esters, amides, or other bioisosteres, allowing for the exploration of structure-activity relationships (SAR).<sup>[5][6]</sup> Amide



coupling reactions, in particular, are a cornerstone of drug synthesis, enabling the connection of this indole core to other fragments.

- **Chloro Group:** The chlorine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl groups at the 5-position to modulate potency, selectivity, and pharmacokinetic properties.
- **N-H Group:** The indole nitrogen can be alkylated or arylated to further expand the chemical space and block a potential hydrogen-bond donor site.

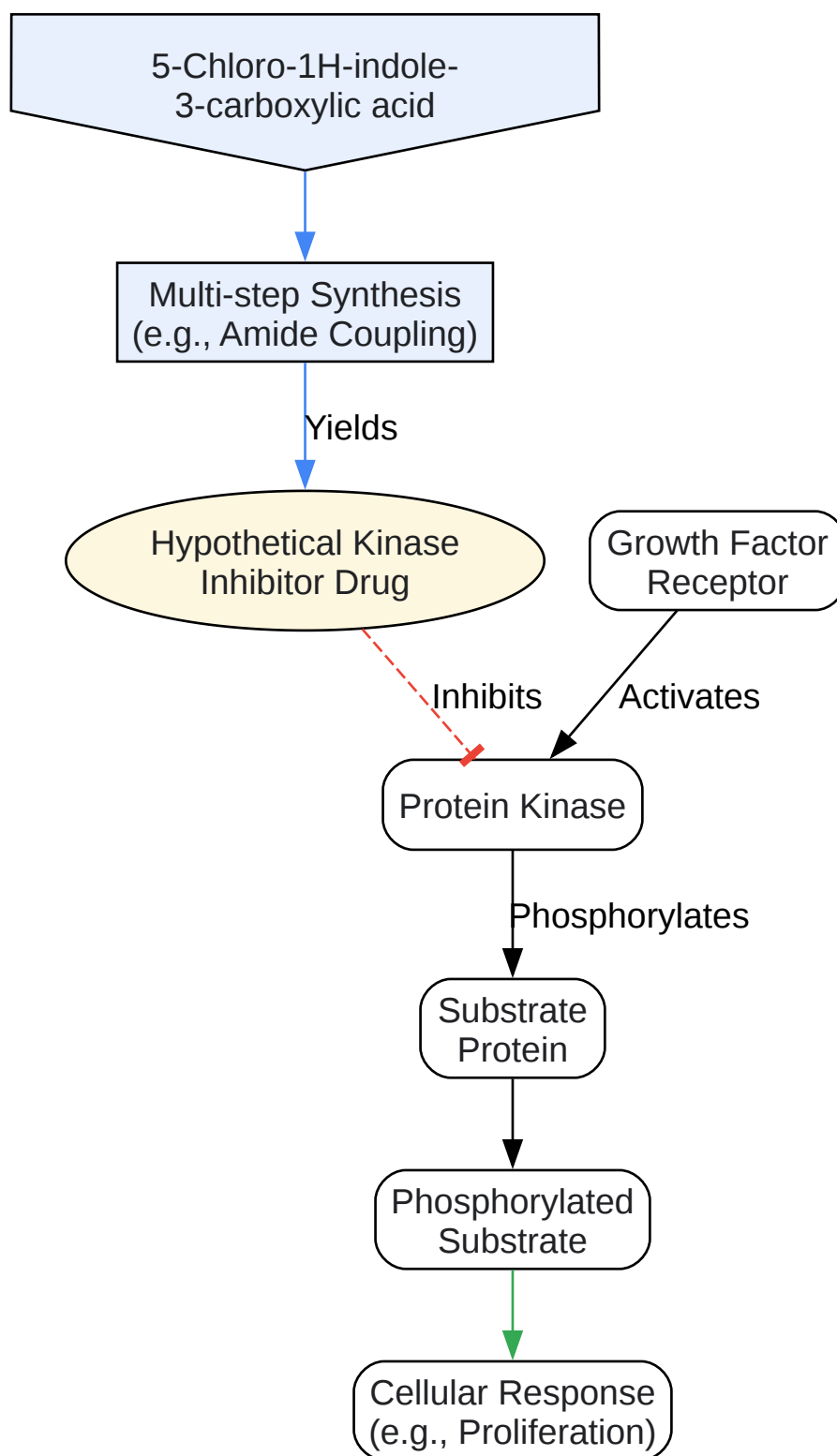
Derivatives of similar indole carboxylic acids have shown potential in oncology, CNS disorders (like Alzheimer's disease), and as antimicrobial agents.<sup>[7]</sup>

## Bioisosterism of the Carboxylic Acid Group

While essential for binding in many cases, a carboxylic acid group can sometimes lead to poor pharmacokinetic properties.<sup>[6]</sup> A key strategy in lead optimization is its replacement with a bioisostere—a group with similar physical or chemical properties that provides a similar biological response. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamates, and sulfonamides, which can improve cell permeability and oral bioavailability while maintaining target engagement.<sup>[5]</sup>

## Conceptual Role in a Kinase Inhibition Pathway

Many modern cancer therapies target protein kinases. A hypothetical drug derived from **5-Chloro-1H-indole-3-carboxylic acid** could be designed to act as a kinase inhibitor, binding to the ATP pocket of the enzyme and blocking downstream signaling.



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Caption: Role as a starting material for a hypothetical kinase inhibitor.

## Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

### Hazard Identification

Based on safety data for structurally related compounds, **5-Chloro-1H-indole-3-carboxylic acid** should be handled as a substance that may cause skin, eye, and respiratory irritation.[8]  
[9] It may be harmful if swallowed or inhaled[9].

- Precautionary Statements: Wash hands thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.[8][10]

### Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
- Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[10]

### Storage and Stability

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
- Incompatibilities: Keep away from strong oxidizing agents.

## Conclusion

**5-Chloro-1H-indole-3-carboxylic acid** is more than a simple chemical; it is a strategic asset for researchers in drug discovery and chemical biology. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its versatile chemical functionality make it an ideal starting point for building libraries of novel compounds. The indole core provides a proven biological scaffold, while the chloro and carboxylic acid groups offer orthogonal handles for systematic chemical modification. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to fully leverage the potential of this valuable molecule in their pursuit of new therapeutic agents.

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